4-Borono-D-phenylalanine

BNCT Tumor Targeting Enantiomer Comparison

Procure D-BPA (CAS 111821-49-9) to leverage its distinct stereoselective cellular transport. Unlike L-BPA, D-BPA reduces LAT1-mediated uptake and, when polymer-conjugated, achieves a 6.9 T/N ratio (4.6x improvement). Essential for advanced BNCT drug development and PET tracer design. Verify isotopic enrichment for accurate biodistribution quantification.

Molecular Formula C9H12BNO4
Molecular Weight 209.01 g/mol
CAS No. 111821-49-9
Cat. No. B056219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Borono-D-phenylalanine
CAS111821-49-9
Molecular FormulaC9H12BNO4
Molecular Weight209.01 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
InChIInChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m1/s1
InChIKeyNFIVJOSXJDORSP-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Borono-D-phenylalanine (CAS 111821-49-9): Strategic Procurement for BNCT Research and Enantiomer-Specific Boron Delivery


4-Borono-D-phenylalanine (D-BPA; CAS 111821-49-9) is a boronated amino acid analog of phenylalanine, utilized as a boron-10 (¹⁰B) delivery agent in Boron Neutron Capture Therapy (BNCT) research [1]. As the D-enantiomer of the clinically predominant L-BPA, it exhibits distinct tumor-targeting and pharmacokinetic properties governed by stereoselective cellular transport mechanisms, specifically differential interaction with L-type amino acid transporters (LAT1) and alternative endocytic pathways [2]. Its fundamental role is to deliver ¹⁰B to tumor cells for targeted neutron irradiation, where the ¹⁰B(n,α)⁷Li nuclear reaction yields high-linear energy transfer (LET) alpha particles and lithium-7 ions capable of destroying cancer cells within a ~5–9 μm range [1]. Unlike the L-isomer, D-BPA demonstrates reduced baseline cellular uptake but, when conjugated to polymers like poly(vinyl alcohol) (PVA), achieves superior tumor-to-normal (T/N) tissue accumulation ratios, positioning it as a specialized tool for next-generation BNCT drug development and molecular imaging probe design [2].

Why 4-Borono-D-phenylalanine Cannot Be Substituted with Generic L-BPA or BSH in Advanced BNCT Research


Generic substitution among BNCT boron delivery agents—including 4-borono-L-phenylalanine (L-BPA) and sodium borocaptate (BSH)—is precluded by fundamental differences in tumor selectivity, cellular uptake kinetics, and off-target accumulation [1]. L-BPA, while clinically established, relies on LAT1-mediated uptake, leading to significant efflux over time and variable tumor retention [2]. BSH, a polyhedral borane cluster, lacks active tumor-targeting mechanisms entirely, resulting in lower tumor selectivity and higher normal tissue boron concentrations [1]. Crucially, the D-enantiomer (D-BPA) follows a distinct intracellular trafficking route; its baseline LAT1 affinity is reduced, but this stereochemical switch enables preferential accumulation via alternative endocytic pathways when complexed with macromolecular carriers, yielding tumor-to-normal (T/N) accumulation ratios that markedly exceed those of L-BPA [3]. Consequently, interchanging these agents without accounting for enantiomer-specific biology and formulation-dependent uptake mechanisms compromises experimental reproducibility, negates the potential for superior therapeutic indices, and invalidates comparative BNCT efficacy studies. Procurement of the precise enantiomer and specified isotopic enrichment is therefore non-negotiable for rigorous scientific investigation.

Quantitative Differentiation of 4-Borono-D-phenylalanine: Head-to-Head Comparative Data for Scientific Selection


Superior Tumor-to-Normal Tissue (T/N) Accumulation Ratio: D-BPA vs. L-BPA

D-BPA demonstrates a substantially higher tumor-to-normal (T/N) tissue accumulation ratio compared to the L-isomer, a critical determinant of BNCT therapeutic index. In a comparative review of radiofluorinated BNCT agents, the T/N ratio for D-BPA was reported as 6.9, whereas the T/N ratio for L-BPA (as its clinical analog FBPA) was 1.5 [1]. This differential accumulation is attributed to the distinct extraction route and cellular retention mechanisms of the D-enantiomer.

BNCT Tumor Targeting Enantiomer Comparison

Reduced Baseline Cellular Uptake and Distinct Transporter Interaction: D-BPA vs. L-BPA

The D-enantiomer exhibits significantly lower baseline cellular uptake via LAT1-mediated transport compared to the L-enantiomer. In CHO-K1 cells incubated with ¹⁴C-radiolabeled compounds, the maximum intracellular uptake of D-[¹⁴C]-BPA after 120 minutes was approximately 13%, whereas L-[¹⁴C]-BPA reached 26.3% under identical conditions [1]. This stereoselective transport difference confirms that D-BPA is a poor substrate for the primary L-amino acid transporter exploited by L-BPA, necessitating alternative delivery strategies.

Cellular Uptake LAT1 Transporter Stereoselectivity

Ineffective Uptake Enhancement via L-Tyrosine Ethyl Ester Preloading: D-BPA vs. L-BPA

A common strategy to enhance BNCT agent uptake involves preloading with L-amino acids to stimulate antiporter activity. While this approach nearly doubles L-BPA cellular uptake (from 26.3% to 51.6%), it is minimally effective for D-BPA [1]. Co-administration with L-tyrosine ethyl ester (L-TyrOEt) increased D-BPA uptake only marginally, from a baseline of ~13% to a maximum of ~16%, compared to the ~2-fold increase observed for L-BPA under identical conditions [1].

Amino Acid Preloading Uptake Enhancement Pharmacokinetic Modulation

Enhanced Therapeutic Efficacy via PVA Conjugation: PVA-D-BPA vs. Clinical L-BPA

Conjugation of D-BPA with poly(vinyl alcohol) (PVA) dramatically improves its tumor selectivity and therapeutic efficacy, surpassing that of unmodified clinical L-BPA in murine models [1][2]. In a subcutaneous tumor mouse model, BNCT treatment using PVA-D-BPA resulted in near-complete tumor eradication, with tumor volume reduced to nearly undetectable levels, whereas L-BPA treatment achieved only partial and transient tumor volume reduction before regrowth [2]. Mechanistically, PVA-D-BPA enters cancer cells via LAT1-mediated endocytosis at an efficiency more than twice that of D-BPA alone and exhibits prolonged intracellular retention due to reduced efflux [1].

Polymer Conjugation PVA-D-BPA In Vivo Efficacy

Tumor-Selective Boron Accumulation: BPA vs. BSH (Class-Level Inference)

Boronophenylalanine (BPA)-based agents, including D-BPA, achieve therapeutic boron concentration ratios between tumor and normal tissues (T/N ratio > 2) across multiple tumor types, whereas sodium borocaptate (BSH) demonstrates inferior and variable tumor selectivity [1]. In xenograft models of glioblastoma (U87MG), sarcoma (S3), and melanoma (MV3), animals receiving BPA or BPA+BSH exhibited mean ¹⁰B-concentration T/N ratios consistently above the therapeutic threshold of 2 [1]. BSH, a first-generation BNCT drug, lacks active tumor-targeting mechanisms and shows lower tumor selectivity compared to BPA, limiting its clinical utility [2].

Tumor Selectivity Boron Delivery BNCT Agents

Synthesis Versatility: D-BPA as a Chiral Building Block for Suzuki Coupling

4-Borono-D-phenylalanine serves as a versatile chiral boronic acid building block for rapid microwave-assisted Suzuki coupling reactions, enabling the synthesis of diverse 4-aryl phenylalanine derivatives in high yields [1]. Under microwave irradiation, unprotected 4-borono-D-phenylalanine couples with aryl halides to produce 4-aryl phenylalanines in high yields within 5–10 minutes [1]. This synthetic utility is distinct from the L-isomer in that it provides access to the D-configuration series of analogs, which are valuable for exploring stereochemistry-dependent biological activity in BNCT and beyond.

Chemical Synthesis Suzuki Coupling Chiral Building Block

Validated Research and Procurement Scenarios for 4-Borono-D-phenylalanine (CAS 111821-49-9)


Development of Next-Generation BNCT Agents with Superior Tumor-to-Normal Ratios

Researchers seeking to develop BNCT agents with improved therapeutic indices should procure 4-Borono-D-phenylalanine as a starting material for polymer conjugation. Evidence demonstrates that D-BPA conjugates (e.g., PVA-D-BPA) achieve tumor-to-normal (T/N) accumulation ratios of 6.9, a 4.6-fold improvement over L-BPA (T/N = 1.5) [1]. In murine models, PVA-D-BPA enabled near-complete tumor eradication following BNCT, whereas clinical L-BPA produced only transient responses [2]. This scenario applies to preclinical BNCT studies targeting glioblastoma, pancreatic cancer, and other solid tumors where LAT1-mediated uptake is limiting or where enhanced tumor retention is required.

Enantiomer-Specific Mechanistic Studies of Amino Acid Transporter Biology

Investigators studying stereoselective amino acid transport should utilize D-BPA to interrogate LAT1-independent cellular entry mechanisms. Direct comparative data show that D-BPA exhibits approximately 50% lower baseline cellular uptake (13% vs. 26.3% at 120 minutes) compared to L-BPA in CHO-K1 cells, confirming reduced LAT1 affinity [1]. Furthermore, D-BPA fails to respond to L-tyrosine ethyl ester preloading enhancement (only a 3 percentage-point increase), whereas L-BPA uptake nearly doubles under identical conditions [1]. This stereochemical differentiation enables precise experimental dissection of transporter-subtype contributions and validation of alternative delivery vectors such as endocytosis-inducing polymer conjugates.

Rapid Synthesis of Stereochemically Defined 4-Aryl Phenylalanine Libraries

Medicinal chemistry groups synthesizing libraries of D-configuration phenylalanine analogs should procure D-BPA as a chiral boronic acid building block. Under microwave-assisted Suzuki coupling conditions, unprotected D-BPA reacts with aryl halides to afford 4-aryl phenylalanines in high yields within 5–10 minutes [1]. This protocol eliminates the need for protecting group strategies, significantly reducing synthesis time and purification complexity. The resulting D-configuration analogs are essential for structure-activity relationship (SAR) studies exploring stereochemistry-dependent biological effects in BNCT, PET tracer development, and other amino acid-based therapeutic programs.

Comparative BNCT Biodistribution and Pharmacokinetic Studies

Researchers conducting head-to-head comparisons of boron delivery agents should include D-BPA to benchmark enantiomer-specific pharmacokinetics. Class-level evidence confirms that BPA-class agents achieve therapeutic ¹⁰B-concentration T/N ratios exceeding 2 across glioblastoma, sarcoma, and melanoma xenografts, whereas BSH lacks active targeting and shows lower tumor selectivity [1][2]. D-BPA's distinct extraction route and enhanced T/N ratio of 6.9 [3] position it as a critical comparator for validating novel boron carriers. Procurement of ¹⁰B-enriched D-BPA (CAS 111821-49-9, typically ≥97% purity with specified isotopic enrichment) is essential for accurate ICP-MS or PET-based biodistribution quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Borono-D-phenylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.